Specific Scientific Field: The specific scientific field for this application is Oncology, with a focus on Melanoma treatment .
Summary of the Application: BAY 87-2243 is a small molecule that inhibits the first OXPHOS enzyme (complex I), and it has been studied for its effects on melanoma both in vitro and in vivo .
Methods of Application or Experimental Procedures: The compound was used to decrease mitochondrial oxygen consumption and induce partial depolarization of the mitochondrial membrane potential. This was associated with increased reactive oxygen species (ROS) levels, lowering of total cellular ATP levels, activation of AMP-activated protein kinase (AMPK), and reduced cell viability .
Results or Outcomes: BAY 87-2243 significantly reduced tumor growth in various BRAF mutant melanoma mouse xenografts and patient-derived melanoma mouse models . The combination of BAY 87-2243 with BRAF inhibitors augmented the anti-tumor effect in a BRAF mutant melanoma mouse xenograft model .
Specific Scientific Field: The specific scientific field for this application is Radiation Oncology, with a focus on Head and Neck Human Xenografts .
Summary of the Application: BAY 87-2243, a novel inhibitor of hypoxia-induced gene activation, has been shown to improve local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts .
Methods of Application or Experimental Procedures: BAY 87-2243 was administered before and/or during radiotherapy or radiochemotherapy with concomitant cisplatin (RCT). The effects of BAY 87-2243 on tumor microenvironment and response were investigated .
Results or Outcomes: Pronounced reduction of tumor hypoxia by application of BAY 87-2243 prior to radiotherapy improved local tumor control. The results demonstrate that the radiosensitizing effect importantly depends on the treatment schedule .
Specific Scientific Field: The specific scientific field for this application is Cell Biology, with a focus on HCT-116 Cells .
Summary of the Application: BAY 87-2243 is a selective inhibitor of HIF-1 induced gene activation. It has been studied for its effects on HCT-116 cells .
Methods of Application or Experimental Procedures: In HCT-116 cells, BAY 87-2243 inhibits the hypoxia increased HRE-dependent luciferase expression .
Results or Outcomes: BAY 87-2243 inhibits the expression of HIF target gene CA9 with an IC50 value of 2nM .
Specific Scientific Field: The specific scientific field for this application is Biochemistry, with a focus on Mitochondrial Complex I .
Summary of the Application: BAY 87-2243 is a highly potent and selective inhibitor of mitochondrial complex I .
Results or Outcomes: Interference with mitochondrial function to reduce hypoxia-induced HIF-1 activity in tumors might be an interesting therapeutic approach to overcome chemo- and radiotherapy-resistance of hypoxic tumors .
Specific Scientific Field: The specific scientific field for this application is Oncology, with a focus on Lung Cancer treatment .
Summary of the Application: BAY 87-2243 is a small molecule that inhibits the first OXPHOS enzyme (complex I), and it has been studied for its effects on lung cancer both in vitro and in vivo .
Results or Outcomes: BAY 87-2243 significantly reduced tumor growth in various lung cancer mouse xenografts and patient-derived lung cancer mouse models . The combination of BAY 87-2243 with other cancer drugs augmented the anti-tumor effect in a lung cancer mouse xenograft model .
Specific Scientific Field: The specific scientific field for this application is Molecular Biology, with a focus on Hypoxia-Induced Gene Activation .
Summary of the Application: BAY 87-2243 is a highly potent and selective inhibitor of mitochondrial complex I . It has been studied for its effects on hypoxia-induced gene activation .
BAY 87-2243 is a potent and selective inhibitor of hypoxia-inducible factor-1, commonly referred to as HIF-1. This compound is characterized by its molecular formula and a molecular weight of approximately 525.53 g/mol. It is achiral and lacks defined stereocenters, making it simpler in terms of stereochemistry. The compound has demonstrated significant efficacy in inhibiting HIF-1 reporter gene activity, with an IC50 value of 0.7 nM, and it also inhibits the expression of the carbonic anhydrase IX protein (CA9) with an IC50 of 2 nM .
BAY 87-2243 functions primarily through its action on mitochondrial complex I, which is crucial for ATP production in cells. By inhibiting this complex, BAY 87-2243 leads to reduced levels of HIF-1α protein accumulation under hypoxic conditions. This inhibition occurs without affecting the activity of other complexes such as complex III . The compound's mechanism of action suggests that it interferes with the cellular response to low oxygen levels, which is a common characteristic of many tumors.
BAY 87-2243 exhibits significant biological activity, particularly in the context of cancer treatment. In preclinical studies, it has shown antitumor effects in various models, including non-small cell lung cancer cell lines such as H460. The compound suppresses HIF target gene expression and reduces tumor weight in xenograft models without inducing toxicity or body weight loss . Additionally, it has been noted that BAY 87-2243 can inhibit cell proliferation under glucose-depleted conditions, further emphasizing its potential as a therapeutic agent against hypoxic tumors .
The synthesis of BAY 87-2243 involves multi-step organic reactions that typically include the formation of key intermediates through various coupling reactions and functional group transformations. While specific synthetic routes are proprietary, the general approach includes the use of aminoalkyl-substituted compounds identified through high-throughput screening methods aimed at targeting the HIF pathway .
BAY 87-2243 has been primarily researched for its applications in oncology, particularly as a treatment for hypoxic tumors that exhibit resistance to conventional therapies like chemotherapy and radiotherapy. Its ability to inhibit HIF-1 activity makes it a candidate for enhancing the efficacy of existing cancer treatments by overcoming hypoxia-induced resistance mechanisms . Furthermore, it has shown promise in improving local tumor control when used alongside fractionated irradiation .
Interaction studies have indicated that BAY 87-2243 impacts mitochondrial function by inhibiting complex I activity, which leads to decreased oxygen consumption and subsequent effects on cellular metabolism. This interaction is particularly relevant in understanding how BAY 87-2243 can modulate tumor microenvironments under hypoxic conditions . Additionally, studies have shown that BAY 87-2243 does not affect HIF target gene expression in cells lacking Von Hippel-Lindau activity, highlighting its selective action within certain cellular contexts .
BAY 87-2243 belongs to a class of compounds that target the HIF pathway. Here are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
PX-478 | Inhibits HIF-1α dimerization | Focused on overcoming chemotherapy resistance |
Deguelin | Inhibits HIF-1α expression | Also acts as an antiangiogenic agent |
Acriflavine | Inhibits HIF dimerization | Known for anti-tumor effects via different pathways |
NSC 134754 | Inhibits HIF transcriptional activity | Targets multiple pathways involved in tumor growth |
BAY 87-2243 stands out due to its highly selective inhibition of mitochondrial complex I and its potent effects on both HIF-1α and HIF-2α accumulation specifically under hypoxic conditions. This specificity may enhance its therapeutic potential compared to other compounds that may have broader or less targeted mechanisms .
BAY 87-2243 possesses the systematic International Union of Pure and Applied Chemistry name 1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine. The compound is registered under Chemical Abstracts Service number 1227158-85-1 and maintains the molecular formula C26H26F3N7O2. The molecular weight has been consistently reported as 525.53 to 525.54 grams per mole across multiple analytical sources. The structural complexity arises from the integration of multiple heterocyclic systems, including pyrazole, oxadiazole, pyridine, and piperazine moieties, linked through strategic carbon-carbon and carbon-nitrogen bonds.
The compound features several distinctive structural elements that contribute to its biological activity profile. The trifluoromethoxy substituent on the phenyl ring provides enhanced lipophilicity and metabolic stability, while the cyclopropyl group attached to the piperazine nitrogen introduces conformational rigidity. The oxadiazole ring system serves as a crucial pharmacophoric element, contributing to the compound's selectivity profile for mitochondrial complex I inhibition. The pyrazole core, substituted with a methyl group at the 5-position, establishes critical hydrogen bonding interactions with target proteins.
BAY 87-2243 exhibits characteristic physical and spectroscopic properties that facilitate its identification and analytical characterization. The compound appears as a white crystalline solid under standard laboratory conditions, with a predicted density of 1.47 ± 0.1 grams per cubic centimeter. Thermal analysis reveals a boiling point of 677.7 ± 65.0 degrees Celsius at standard atmospheric pressure, indicating substantial thermal stability. The flash point has been determined to be 363.7 ± 34.3 degrees Celsius, providing important safety parameters for handling and storage.
Solubility studies demonstrate that BAY 87-2243 exhibits poor aqueous solubility but displays enhanced solubility in organic solvents. In dimethyl sulfoxide, the compound achieves solubility exceeding 25 milligrams per milliliter, while ethanol solutions accommodate up to 10 milligrams per milliliter. These solubility characteristics reflect the compound's lipophilic nature and influence formulation strategies for biological testing applications.
Spectroscopic characterization through nuclear magnetic resonance spectroscopy provides detailed structural confirmation. Proton nuclear magnetic resonance analysis conducted at 400 megahertz in deuterated chloroform reveals characteristic chemical shifts corresponding to the various aromatic and aliphatic proton environments within the molecule. The trifluoromethoxy group exhibits distinctive fluorine-19 nuclear magnetic resonance signals that serve as diagnostic markers for compound identification and purity assessment.
BAY 87-2243 demonstrates exceptional potency in inhibiting hypoxia-inducible factor-1 reporter gene activity with a calculated inhibitory concentration fifty value of 0.7 nanomolar in HCT-116 cells stably transfected with a luciferase reporter system [1]. The compound effectively suppresses carbonic anhydrase 9 protein expression with an inhibitory concentration fifty value of 2.0 nanomolar under hypoxic conditions [1] [17].
Western blot analyses reveal that BAY 87-2243 dose-dependently inhibits both hypoxia-inducible factor-1α and hypoxia-inducible factor-2α protein accumulation in total cellular extracts from hypoxic H460 non-small cell lung cancer cells [1] [3]. The compound demonstrates selective suppression of hypoxia-inducible factor-1 target genes including carbonic anhydrase 9, adrenomedullin, and angiopoietin-like protein-4 under hypoxic conditions with dose-dependent effects ranging from 1 to 1000 nanomolar concentrations [1].
Microarray hybridization analyses using Affymetrix whole genome arrays demonstrate that virtually all genes most strongly suppressed by 100 nanomolar BAY 87-2243 in hypoxic H460 cells are induced by prior hypoxia and represent established hypoxia-inducible factor-1 target genes [1]. The compound exhibits remarkable specificity, showing no signs of unspecific transcription inhibition of non-hypoxia-regulated genes even at concentrations up to 10 micromolar [1].
Target/Assay | IC50/EC50 Value | Cell Line/System | Conditions |
---|---|---|---|
Hypoxia-inducible factor-1 reporter gene activity | 0.7 nanomolar | HCT-116-4xVEGF-Luc | Hypoxia (1% oxygen) |
Carbonic anhydrase 9 protein expression | 2.0 nanomolar | HCT-116-4xVEGF-Luc | Hypoxia (1% oxygen) |
Hypoxia-inducible factor target gene suppression | 1-1000 nanomolar | H460 cells | Hypoxia (1% oxygen) |
BAY 87-2243 exhibits remarkable specificity for oxygen-dependent hypoxia-inducible factor regulation, demonstrating no effect on hypoxia-inducible factor-1α protein levels induced by hypoxia mimetic compounds desferrioxamine or cobalt chloride [1] [3]. This selectivity indicates that the compound's mechanism requires functional prolyl hydroxylase domain and Von Hippel-Lindau protein pathways for activity [1].
In RCC4 renal cancer cells lacking functional Von Hippel-Lindau protein and constitutively overexpressing hypoxia-inducible factor-1, BAY 87-2243 demonstrates no effect on hypoxia-inducible factor-1α protein levels or hypoxia-inducible factor-1 target gene expression even at concentrations up to 10 micromolar [1]. This finding excludes the possibility that BAY 87-2243 functions as a nonspecific transcription inhibitor and confirms dependence on functional hypoxia-inducible factor degradation machinery [1].
Small interfering ribonucleic acid-mediated silencing of egl nine homolog 1 (prolyl hydroxylase domain 2) in H460 cells abolishes BAY 87-2243 activity on hypoxia-inducible factor-1 target gene expression [1]. Similarly, treatment with prolyl hydroxylase domain inhibitors prevents BAY 87-2243 from suppressing hypoxia-inducible factor-1 target genes under hypoxic conditions [1]. Biochemical assays confirm that BAY 87-2243 does not directly affect prolyl hydroxylase domain 2 enzyme activity, excluding direct enzyme activation as the mechanism [1].
Experimental Condition | BAY 87-2243 Effect | IC50/Concentration | Interpretation |
---|---|---|---|
Hypoxia-induced hypoxia-inducible factor-1α/hypoxia-inducible factor-2α | Strong inhibition | 0.7-2.0 nanomolar | Oxygen-dependent hypoxia-inducible factor inhibition |
Desferrioxamine-induced hypoxia-inducible factor-1α | No effect | No inhibition at 10 micromolar | Requires functional prolyl hydroxylase domain/Von Hippel-Lindau pathway |
Cobalt chloride-induced hypoxia-inducible factor-1α | No effect | No inhibition at 10 micromolar | Requires functional prolyl hydroxylase domain/Von Hippel-Lindau pathway |
RCC4 cells (Von Hippel-Lindau-deficient) | No effect on hypoxia-inducible factor target genes | No inhibition at 10 micromolar | Requires functional Von Hippel-Lindau protein |
BAY 87-2243 functions as a potent inhibitor of mitochondrial complex I (nicotinamide adenine dinucleotide hydrogen:ubiquinone oxidoreductase) activity with demonstrated selectivity for this specific respiratory chain component [1] [6] [7]. Mitochondrial oxygen consumption assays using isolated mitochondria from PC3 prostate cancer cells reveal that BAY 87-2243 inhibits complex I-mediated respiration with an inhibitory concentration fifty value of approximately 10 nanomolar [1] [17].
The compound demonstrates complete selectivity for complex I inhibition, showing no effect on mitochondrial complex III activity when compared with antimycin A treatment [1] [6]. Dual measurement experiments using adenosine triphosphate-dependent luciferase activity in H1299 cells cultured in galactose-containing medium demonstrate that the decline in cellular adenosine triphosphate content induced by BAY 87-2243 can be completely prevented by addition of 25 millimolar succinate (complex II substrate), confirming specific complex I inhibition [1].
Rescue experiments using nicotinamide adenine dinucleotide hydrogen-Q-oxidoreductase from Saccharomyces cerevisiae (NDI1) provide definitive evidence for complex I-specific mechanism [1]. H1299 cells transfected with rotenone-insensitive NDI1 enzyme show complete abolition of adenosine triphosphate decline observed in non-transfected cells after BAY 87-2243 administration, while maintaining sensitivity to complex III inhibitor antimycin A [1].
The respiratory chain inhibition kinetics demonstrate that BAY 87-2243 operates through a mechanism similar to rotenone, as evidenced by complete abolition of BAY 87-2243 effects when excess rotenone is present during mitochondrial oxygen consumption assays [1]. This competitive relationship suggests overlapping binding sites or mechanisms within the complex I structure [1] [20].
Parameter | Result | Experimental Details | Significance |
---|---|---|---|
Oxygen consumption inhibition | Inhibitory concentration fifty = 10 nanomolar | PC3 mitochondria, glutamate/malate/adenosine diphosphate | Potent direct inhibition |
Complex I selectivity | Specific for Complex I | H1299tluc cells, galactose medium | No off-target effects on other complexes |
Complex III activity | No effect | Antimycin A comparison | Confirms specificity |
Rotenone comparison | Similar mechanism | Both inhibited by rotenone excess | Similar binding site/mechanism |
BAY 87-2243 demonstrates profound metabolic selectivity based on cellular energy requirements, exhibiting no effect on proliferation of various human tumor cell lines when cultured in standard glucose-containing medium at concentrations up to 10 millimolar glucose [1]. However, under glucose-deprived conditions favoring mitochondrial adenosine triphosphate generation, the compound potently inhibits cell proliferation with an effective concentration fifty of approximately 3 nanomolar in H460 cells cultured in galactose-containing medium [1] [13].
The metabolic disruption mechanism involves forcing cells to depend solely on oxidative phosphorylation in mitochondria for energy supply when cultured in galactose or lactate-containing media, conditions that render cells highly sensitive to mitochondrial inhibitors [1] [7]. BAY 87-2243 treatment in melanoma cells results in decreased mitochondrial oxygen consumption, increased extracellular acidification rate indicating enhanced glycolysis, and significant rise in extracellular lactate production [7].
Detailed metabolic analyses reveal that BAY 87-2243 induces partial mitochondrial membrane depolarization leading to energy crisis due to lack of adenosine triphosphate production [7] [12]. The compound reduces cellular adenosine triphosphate levels while simultaneously increasing cellular reactive oxygen species levels, creating oxidative stress conditions that contribute to cell death mechanisms [7] [12].
High glucose concentrations (25 millimolar) provide partial protection against BAY 87-2243-induced effects, demonstrating that enhanced glycolytic capacity can partially compensate for mitochondrial dysfunction [1] [7]. This glucose-rescue phenomenon confirms that the primary mechanism involves disruption of mitochondrial energy production rather than direct glycolytic inhibition [1].
Culture Condition | Cell Viability Effect | Metabolic Dependence | BAY 87-2243 Sensitivity |
---|---|---|---|
Standard glucose medium (10 millimolar) | No effect (inhibitory concentration fifty >10 micromolar) | Glycolysis predominant | Low |
Galactose medium | Strong inhibition (effective concentration fifty = 3 nanomolar) | Oxidative phosphorylation required | High |
Lactate medium | Strong inhibition | Oxidative phosphorylation required | High |
High glucose (25 millimolar) + hypoxia | Partial protection from effects | Enhanced glycolytic backup | Reduced |